ethyl 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}benzoate, commonly known as ESI, is a chemical compound used in scientific research. It is a sulfonamide derivative that has been found to have various biochemical and physiological effects. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Mechanism of Action
ESI inhibits the activity of enzymes and proteins by binding to their active sites. It forms a covalent bond with the amino acid residues in the active site, thereby preventing the enzyme or protein from functioning properly. The exact mechanism of action of ESI varies depending on the enzyme or protein being targeted.
Biochemical and Physiological Effects
ESI has been found to have various biochemical and physiological effects. It has been found to reduce the growth and proliferation of cancer cells by inhibiting carbonic anhydrase IX. It has also been found to improve cognitive function by inhibiting acetylcholinesterase. Additionally, ESI has been found to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
ESI has several advantages for lab experiments. It is a relatively simple compound to synthesize and can be obtained in large quantities. It has also been extensively studied and its mechanism of action is well understood. However, ESI has some limitations for lab experiments. It is a sulfonamide derivative, which can lead to issues with solubility and stability. Additionally, ESI has been found to have some off-target effects, which can complicate data interpretation.
Future Directions
There are several future directions for research on ESI. One area of research is the development of more potent and selective inhibitors of carbonic anhydrase IX. This could lead to the development of more effective cancer therapies. Another area of research is the development of ESI analogs with improved solubility and stability. This could improve the usefulness of ESI in lab experiments. Additionally, further research is needed to fully understand the off-target effects of ESI and how they can be minimized.
Synthesis Methods
ESI can be synthesized using different methods, including the reaction of 4-aminobenzoic acid with 4-methoxy-3-methylbenzenesulfonyl chloride in the presence of triethylamine and dimethylformamide. The resulting intermediate is then reacted with ethyl iodide to produce ESI. Other methods involve using different reagents and solvents to produce the compound.
Scientific Research Applications
ESI has been extensively used in scientific research due to its ability to inhibit certain enzymes and proteins. It has been found to inhibit carbonic anhydrase IX, a protein that is overexpressed in various cancer cells. This inhibition has been found to reduce the growth and proliferation of cancer cells. ESI has also been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter. This inhibition has been found to improve cognitive function in animal models.
properties
IUPAC Name |
ethyl 4-[(4-methoxy-3-methylphenyl)sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S/c1-4-23-17(19)13-5-7-14(8-6-13)18-24(20,21)15-9-10-16(22-3)12(2)11-15/h5-11,18H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRRJMNWDFDSQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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